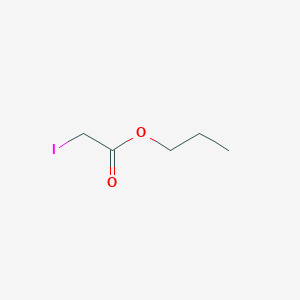
Propyl iodoacetate
Description
Propyl iodoacetate (chemical formula: C₅H₉IO₂; molecular weight: 228.0 g/mol) is an alkylating agent characterized by an iodoacetate group (-CH₂COO-) linked to a propyl chain. It is widely used in organic synthesis for introducing propyl ester groups and as a biochemical tool for studying enzyme inhibition due to its ability to alkylate thiol (-SH) groups in proteins .
Properties
CAS No. |
83004-93-7 |
|---|---|
Molecular Formula |
C5H9IO2 |
Molecular Weight |
228.03 g/mol |
IUPAC Name |
propyl 2-iodoacetate |
InChI |
InChI=1S/C5H9IO2/c1-2-3-8-5(7)4-6/h2-4H2,1H3 |
InChI Key |
DBIKFZUGIPPYDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CI |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Propyl iodoacetate can be synthesized through the esterification of iodoacetic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl iodoacetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The iodine atom in this compound can be replaced by other nucleophiles, such as thiols or amines, leading to the formation of new compounds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to iodoacetic acid and propanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include thiols, amines, and other nucleophiles. The reaction is typically carried out in an organic solvent, such as dichloromethane, under mild conditions.
Reduction: Lithium aluminum hydride is a common reducing agent used in anhydrous ether solvents.
Hydrolysis: Acidic or basic conditions are used, with water as the solvent.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as thiol derivatives or amine derivatives.
Reduction: The major product is propanol.
Hydrolysis: The products are iodoacetic acid and propanol.
Scientific Research Applications
Propyl iodoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-iodine bonds.
Biology: this compound is used to modify cysteine residues in proteins, which can help in studying protein structure and function.
Industry: The compound is used in the synthesis of various organic compounds and intermediates.
Mechanism of Action
The primary mechanism of action of propyl iodoacetate involves the alkylation of thiol groups in proteins. The iodine atom in the compound reacts with the sulfur atom in cysteine residues, forming a covalent bond and modifying the protein’s structure and function. This modification can inhibit enzyme activity and affect cellular processes.
Comparison with Similar Compounds
Key Research Findings
- Ethyl vs. This compound : Ethyl iodoacetate’s use in synthesizing NP8 highlights its role in forming quaternary ammonium compounds, a reactivity likely shared by this compound .
- Enzyme Inactivation : Sodium iodoacetate’s irreversible inhibition of enzymes like papain suggests this compound could behave similarly but with modified pharmacokinetics due to esterification .
- Toxicity : Iso propyl iodide’s safety data () indicate alkyl iodides are generally hazardous, suggesting this compound may require similar handling precautions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


